pKa (Acid Dissociation Constant) Comparison Among Methylaminophenol Isomers
The pKa value of 2-Amino-3-methylphenol is 10.465 [1]. This value is higher than that of 2-Amino-4-methylphenol (pKa = 10.06) [2] and 2-Amino-5-methylphenol (pKa = 9.87) , but comparable to 3-Amino-2-methylphenol (pKa = 10.36) . The higher pKa indicates a weaker acid and stronger conjugate base, affecting the compound's ionization state and nucleophilicity at formulation pH. In oxidative hair dye systems operating at alkaline pH (typically 9-10), differences in pKa among isomers translate to variations in the concentration of the reactive deprotonated species, directly impacting coupling efficiency and color yield.
| Evidence Dimension | pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | 10.465 (calculated) |
| Comparator Or Baseline | 2-Amino-4-methylphenol: 10.06; 2-Amino-5-methylphenol: 9.87; 3-Amino-2-methylphenol: 10.36 |
| Quantified Difference | ΔpKa = +0.41 to +0.60 vs. 2-Amino-4-methylphenol and 2-Amino-5-methylphenol |
| Conditions | Calculated values; standard conditions |
Why This Matters
Differences in pKa alter the compound's ionization state and nucleophilicity at formulation pH, directly impacting coupling efficiency and color yield in oxidative dye systems.
- [1] Chembase. 2-Amino-3-methylphenol Physicochemical Properties. Acid pKa: 10.46547. View Source
- [2] Chemhome123. 2-Amino-4-methylphenol. pKa: 10.06±0.18 (Predicted). View Source
